
N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as FMPO, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMPO belongs to the class of pyrimidines, which are widely used in medicinal chemistry for their diverse biological activities.
Applications De Recherche Scientifique
Antitubercular Activity of Oxadiazole Derivatives
Oxadiazole derivatives, including N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, have been evaluated for their antitubercular activity. These compounds have shown promising activity against various strains of mycobacteria, including M. tuberculosis, M. avium, and M. kansasii. The incorporation of the oxadiazole moiety in the molecular structure is considered a significant point for designing new leads for antitubercular compounds due to their ability to interact with biological systems through multiple weak interactions, which might enhance their antimicrobial potency (Asif, 2014).
Applications in Medicinal Chemistry
Diverse Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives exhibit a wide range of pharmacological activities. They have been extensively studied for their antimicrobial, anticancer, anti-inflammatory, and other medicinal properties. The 1,3,4-oxadiazole ring, in particular, is known for its effective binding with different enzymes and receptors in biological systems, leading to diverse bioactivities. Research in this area has generated significant interest among scientists, leading to the development of compounds with high therapeutic potency for the treatment of various ailments (Jalhan et al., 2017).
Applications in Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments, including the this compound structure, into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. These materials are utilized in various applications related to photo- and electroluminescence, including the fabrication of organic light-emitting diodes and photosensitizers for solar cells. The unique properties of these derivatives make them suitable for advanced optoelectronic applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-8-3-4-11(15)12(5-8)19-13-10(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDZQTGLNYQZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)
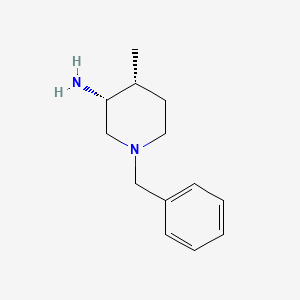
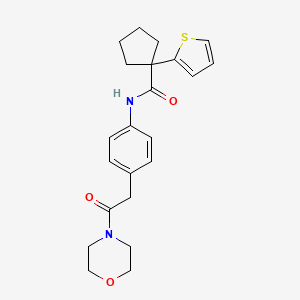

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)
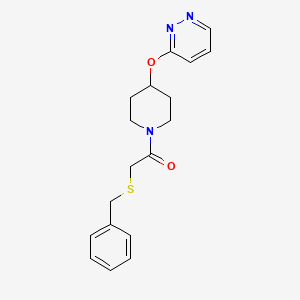

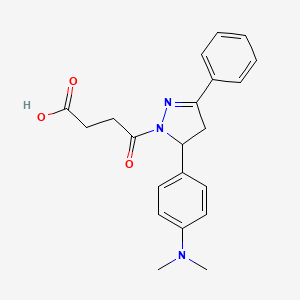
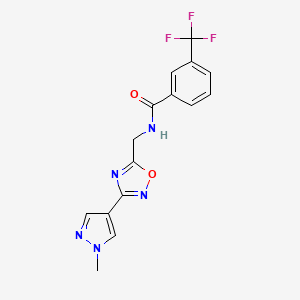
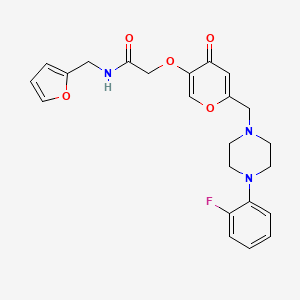
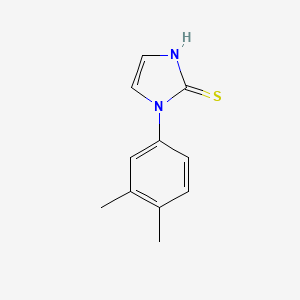
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)